1-cyclohexanecarbonyl-4-ethylpiperazine
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Overview
Description
1-cyclohexanecarbonyl-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The structure of this compound consists of a piperazine ring substituted with a cyclohexanecarbonyl group at the 1-position and an ethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-ethylpiperazine can be achieved through several methods. One common method involves the reaction of N-ethylpiperazine with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-cyclohexanecarbonyl-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclohexanecarbonyl group may enhance the compound’s binding affinity to its targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexanecarbonyl-4-methylpiperazine
- 1-cyclohexanecarbonyl-4-phenylpiperazine
- 1-cyclohexanecarbonyl-4-isopropylpiperazine
Uniqueness
1-cyclohexanecarbonyl-4-ethylpiperazine is unique due to the presence of the ethyl group at the 4-position of the piperazine ring. This substitution can influence the compound’s physicochemical properties, such as solubility and stability, as well as its biological activity. The cyclohexanecarbonyl group also contributes to the compound’s distinct characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
cyclohexyl-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-14-8-10-15(11-9-14)13(16)12-6-4-3-5-7-12/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBOFHJXQJBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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